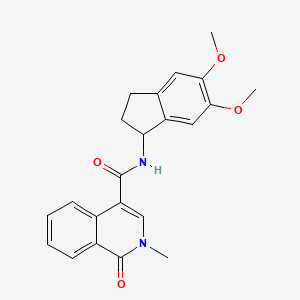

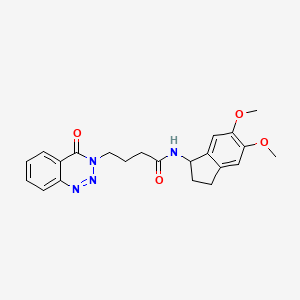

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a mouthful, but its structure reveals interesting features. Let’s break it down:

-

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl): : This part consists of an indene scaffold with two methoxy groups (OCH₃) attached at positions 5 and 6. The indene ring system provides aromaticity and rigidity.

-

2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: : Here, we have an isoquinoline core with a carboxamide group (CONH₂) at position 4. The methyl group (CH₃) adds steric bulk.

Preparation Methods

Synthesizing this compound involves multistep routes. One approach starts with (3-indenyl)acetic acids as key intermediates. Two methods stand out:

-

Modified Horner-Wadsworth-Emmons Reaction: : A two-step sequence using this reaction yields intermediate compounds. better results come from an alternative method:

-

Indanone Condensation: : Lithium salt of ethyl acetate reacts with indanones, followed by dehydration and hydrolysis/isomerization. This route leads to the desired compound.

Chemical Reactions Analysis

This compound participates in various reactions:

Oxidation: It can undergo oxidation reactions, transforming functional groups.

Reduction: Reduction of the carbonyl group (C=O) may occur.

Substitution: Substituents can be replaced by other groups.

Common reagents include reducing agents (e.g., AlH₃-NMe₂Et) and acid/base catalysts. Major products depend on reaction conditions.

Scientific Research Applications

Medicine: Investigate its potential as a drug candidate. Does it interact with receptors? Any therapeutic effects?

Chemical Biology: Explore its role in cellular processes.

Industry: Could it serve as a precursor for other compounds?

Mechanism of Action

Molecular Targets: Identify receptors or enzymes it binds to.

Pathways: How does it influence cellular pathways?

Comparison with Similar Compounds

Uniqueness: Highlight what sets it apart.

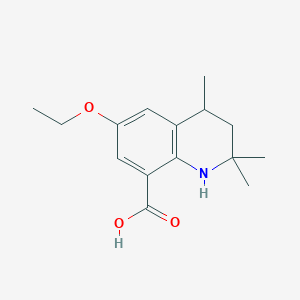

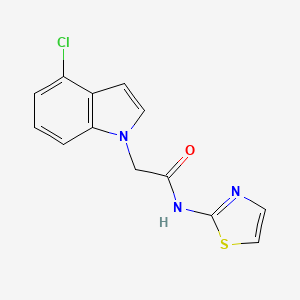

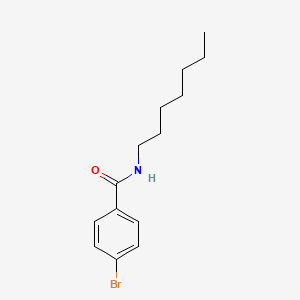

Similar Compounds: Explore related structures (e.g., norarmepavine , 1-(3,4-dimethoxyphenyl)ethan-1-one oxime ).

Properties

Molecular Formula |

C22H22N2O4 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C22H22N2O4/c1-24-12-17(14-6-4-5-7-15(14)22(24)26)21(25)23-18-9-8-13-10-19(27-2)20(28-3)11-16(13)18/h4-7,10-12,18H,8-9H2,1-3H3,(H,23,25) |

InChI Key |

GLJDPSJRPYUHOY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Naphthyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine](/img/structure/B11026180.png)

![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11026188.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B11026209.png)

![1-(furan-2-ylmethyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11026216.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B11026236.png)

![1-Benzyl-2-oxo-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11026250.png)

![2-[(4-ethylphenyl)amino]-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11026257.png)

![1-phenyl-N-[2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B11026277.png)